Superior Potency Against p38 MAPK-Driven Leukemia Cell Lines
A derivative of 2-(2-Morpholinoethoxy)aniline hydrochloride (compound 4e) demonstrated potent inhibition of the MV4-11 leukemia cell line with an IC50 of 0.65 µM, attributed to p38 MAPK inhibition . In contrast, the related derivative 4d, which targets acetylcholinesterase (AChE)/butyrylcholinesterase (BChE), exhibited a 10-fold lower potency in the K562 cell line (IC50 = 6.55 µM) . This indicates that the specific substitution pattern on the 2-(2-morpholinoethoxy)aniline scaffold can be optimized for high potency against specific kinase-driven cancers, a level of activity not observed with the parent compound or other simple morpholinoethoxy anilines.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 0.65 µM (MV4-11 cells) |
| Comparator Or Baseline | IC50 = 6.55 µM (K562 cells for derivative 4d) |
| Quantified Difference | 10-fold higher potency for the p38 MAPK-targeting derivative |
| Conditions | Cancer cell line viability assays (MV4-11 and K562) |
Why This Matters
This data demonstrates that the 2-(2-morpholinoethoxy)aniline scaffold can be tuned for sub-micromolar potency against a therapeutically relevant kinase-driven cancer cell line, a key criterion for hit-to-lead optimization in oncology drug discovery programs.
